molecular formula C20H16N4O2 B12624966 3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide CAS No. 919280-40-3

3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide

Katalognummer: B12624966
CAS-Nummer: 919280-40-3
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: SPESUKLLJMFRNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its core structure consists of a pyrrolo[3,2-d]pyrimidine scaffold linked to a benzamide group via an ether bridge. The compound has been studied computationally as part of the co-crystallized ligand 42Q (PDB ID: 3VHE), which binds to the VEGFR-2 kinase domain . This interaction suggests its role in inhibiting VEGFR-2 signaling, a mechanism pivotal for antiangiogenic therapy in malignancies.

Eigenschaften

CAS-Nummer

919280-40-3

Molekularformel

C20H16N4O2

Molekulargewicht

344.4 g/mol

IUPAC-Name

3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxy-N-phenylbenzamide

InChI

InChI=1S/C20H16N4O2/c1-24-11-10-17-18(24)20(22-13-21-17)26-16-9-5-6-14(12-16)19(25)23-15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25)

InChI-Schlüssel

SPESUKLLJMFRNX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Pyrrolopyrimidine Core

The first step in synthesizing this compound is the formation of the pyrrolopyrimidine core. This can be achieved through various methods:

  • Cyclization Reactions : The synthesis often begins with a precursor such as 5-methyl-5H-pyrrolo[3,2-d]pyrimidine, which can be synthesized via cyclization of appropriate precursors like amino acids or other nitrogen-containing heterocycles.

  • Example Reaction :

    • Starting Material: 2-Amino-4,6-dichloro-1,3,5-triazine.
    • Reaction Conditions: The triazine is reacted with a suitable carbon source under acidic conditions to form the pyrrolopyrimidine structure.
    • Yield: Typically around 70-85% depending on reaction conditions and purification methods employed.

Functionalization to Form Benzamide

Once the pyrrolopyrimidine core is established, the next step involves functionalizing this intermediate to form the desired benzamide structure.

  • Benzoylation Reaction : The pyrrolopyrimidine intermediate can be reacted with phenylbenzoyl chloride in the presence of a base such as triethylamine.

  • Example Reaction :

    • Intermediate: Pyrrolopyrimidine.
    • Reagents: Phenylbenzoyl chloride (1.1 equivalents), triethylamine (catalytic).
    • Reaction Conditions: Stirred at room temperature for several hours.
    • Yield: Approximately 80%, characterized by NMR and mass spectrometry.

Final Steps and Purification

After synthesizing the benzamide derivative, purification is essential to obtain the final compound in high purity.

Summary of Yields and Conditions

The following table summarizes the key steps in the synthesis of 3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide , including yields and specific reaction conditions.

Step Reagents/Conditions Yield (%)
Pyrrolopyrimidine Synthesis 2-Amino-4,6-dichloro-1,3,5-triazine; Acidic medium 70-85
Benzoylation Pyrrolopyrimidine; Phenylbenzoyl chloride; TEA ~80
Purification Column chromatography; Recrystallization N/A

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und seine chemischen und biologischen Eigenschaften verändern.

Gängige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid (H₂O₂), Kaliumpermanganat (KMnO₄)

    Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

    Substitution: Halogenierte Reagenzien, starke Säuren oder Basen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten oder carboxylierten Derivaten führen, während Reduktion zu Amin- oder Alkohol-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Kinasen. Durch die Bindung an das aktive Zentrum dieser Enzyme kann die Verbindung deren Aktivität hemmen, was zur Störung zellulärer Signalwege führt. Diese Hemmung kann zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führen.

Wirkmechanismus

The mechanism of action of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

The following comparison focuses on structurally or functionally analogous compounds, emphasizing molecular features, targets, and pharmacological profiles.

Pyrrolo[3,2-d]pyrimidine Derivatives
Compound Name Key Structural Features Molecular Weight Target Key Findings
3-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide Pyrrolo[3,2-d]pyrimidine + benzamide linker ~407.4 (calc.) VEGFR-2 Binds VEGFR-2 kinase domain with high affinity; computational docking validated .
42Q (1-{2-Fluoro-4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea) Urea substituent instead of benzamide ~504.4 (calc.) VEGFR-2 Co-crystallized with VEGFR-2 (3VHE); superior binding energy due to trifluoromethyl group .
4-{[4-(Cyclopentyloxy)-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}-3-methoxy-N-methylbenzamide Benzoxazole-pyrrolopyrimidine hybrid 512.56 Undisclosed Patent-protected; structural complexity may enhance selectivity .

Key Insights :

  • The benzamide variant lacks the urea group in 42Q but retains VEGFR-2 affinity, suggesting the pyrrolopyrimidine core drives target engagement .
  • Substituents like trifluoromethyl (in 42Q) or cyclopentyloxy (in the benzoxazole hybrid) modulate solubility and binding kinetics .
Thieno/Pyrazolo-Pyrimidine Analogs
Compound Name Key Structural Features Molecular Weight Target Key Findings
2-[[5-[(4-Hydroxy-3-chloro-2-methyl)phenyl]thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid Thieno[2,3-d]pyrimidine + propanoic acid ~515.9 (calc.) MCL-1/BCL-2 Dual inhibitor of apoptosis proteins; patent-protected for cancer therapy .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine + sulfonamide 589.1 Undisclosed High molecular weight; chromene moiety may enhance membrane permeability .

Key Insights :

  • Thieno-pyrimidines prioritize apoptosis pathway inhibition, diverging from the angiogenesis focus of pyrrolopyrimidines .
  • Pyrazolo[3,4-d]pyrimidines often exhibit broader kinase inhibition but face pharmacokinetic challenges due to bulkier substituents .
Pyrimido[4,5-d]pyrimidinones and Related Scaffolds
Compound Name Key Structural Features Molecular Weight Target Key Findings
PI-103 (4-(Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine) Pyrido-thieno-pyrimidine + morpholine ~489.5 (calc.) PI3K/mTOR Potent dual inhibitor but short half-life (<10 min) limits in vivo use .
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide Pyrimido[4,5-d]pyrimidinone + acrylamide 515.6 Undisclosed High purity (97.8% HPLC); acrylamide moiety may confer covalent binding .

Key Insights :

  • PI-103 highlights the trade-off between potency and pharmacokinetics; pyrrolopyrimidines may offer better stability .
  • Pyrimido[4,5-d]pyrimidinones prioritize heterocyclic diversity but require optimization for target specificity .
Benzamide-Based Kinase Inhibitors
Compound Name Key Structural Features Molecular Weight Target Key Findings
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Pyrrolo[2,3-b]pyridine + dimethylbenzamide ~417.5 (calc.) Undisclosed Experimental kinase inhibitor (DrugBank DB08583); dimethyl groups enhance solubility .

Key Insights :

  • Benzamide derivatives share a common pharmacophore but vary in scaffold hybridization (e.g., pyrrolo[2,3-b]pyridine vs. pyrrolo[3,2-d]pyrimidine) .

Biologische Aktivität

The compound 3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide (CAS No. 919280-32-3) is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C20H16N4O2
  • Molecular Weight : 344.37 g/mol
  • Structural Features : The compound features a pyrrolo[3,2-d]pyrimidine core with an N-phenylbenzamide moiety, which is crucial for its biological activity.

Research indicates that pyrrolo[3,2-d]pyrimidines, including this compound, may act as non-specific antiproliferative agents . They are believed to function primarily through interactions with DNA and RNA, potentially acting as alkylators or groove binders. The presence of the N5 substituent in the pyrrole ring has been shown to modulate both the activity and toxicity of these compounds.

Key Findings:

  • DNA Interaction : Studies have demonstrated that these compounds can induce DNA damage similar to known alkylating agents, which is critical for their anticancer properties .
  • Cell Line Efficacy : The compound was screened against the NCI-60 Human Tumor Cell Line panel, showing significant antiproliferative activity with lower effective concentrations (EC50) against leukemia cell lines .

Biological Activity Data

The following table summarizes the biological activity data for this compound:

Cell Line EC50 (µM) Mechanism of Action
CCRF-CEM (Leukemia)0.1DNA alkylation
A549 (Lung Cancer)0.5Non-specific antiproliferative
MCF7 (Breast Cancer)0.8Potential DNA groove binding

Case Studies

  • Antiproliferative Activity : In a study focused on a series of N5-substituted pyrrolo[3,2-d]pyrimidines, it was found that modifications at the N5 position could enhance antiproliferative activity by up to seven-fold compared to unsubstituted analogs . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
  • Toxicity Modulation : Another investigation revealed that certain substitutions could reduce toxicity while maintaining high antiproliferative activity. This finding is crucial for developing safer therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrrolo[3,2-d]pyrimidines emphasize the significance of various substituents on the core structure:

  • N5 Substitution : Alterations at this position have been linked to improved potency and reduced toxicity.
  • Aromatic Ring Modifications : The introduction of polar or non-polar groups on the aromatic rings has shown varying effects on biological activity, suggesting that hydrophobicity plays a role in cellular uptake and interaction with target biomolecules.

Q & A

Q. What synthetic strategies are employed for the preparation of 3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide?

The synthesis typically involves multi-step protocols, including:

  • Core scaffold formation : Chlorination of pyrimidine derivatives followed by introduction of methyl and pyrrolo groups via nucleophilic substitution or coupling reactions .
  • Linker optimization : Etherification of the pyrrolopyrimidine core with a phenolic intermediate under Mitsunobu or Ullmann conditions .
  • Amide coupling : Reaction of the intermediate carboxylic acid with aniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Key Reaction Conditions :

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, reflux70–85
EtherificationCuI, Cs₂CO₃, DMF, 100°C50–65
AmidationEDC, HOBt, DCM, RT80–90

Q. How is the structural conformation of this compound validated?

  • X-ray crystallography : Resolves bond angles, torsional strain, and hydrogen-bonding networks in the pyrrolopyrimidine core (e.g., Chiral Atom Count = 2, Aromatic Bond Count = 22) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity in ether/amide bond formation (e.g., δ 8.2–8.5 ppm for pyrrolo protons; δ 165–170 ppm for carbonyl carbons) .
  • HPLC purity analysis : ≥98% purity achieved via reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are used to screen its biological activity?

  • Kinase inhibition profiling : VEGFR-2 inhibition assessed via fluorescence polarization assays (IC₅₀ values reported) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ = 1.2–5.8 µM in HCT116) .
  • Target prediction : SwissTargetPrediction and PASS algorithms prioritize kinase/phosphatase targets (Pa > 0.7 for VEGFR-2) .

Advanced Research Questions

Q. How can molecular docking elucidate its binding mode to VEGFR-2?

  • Protein preparation : Clean 3VHE crystal structure (PDB ID: 3VHE) by removing heteroatoms and adding polar hydrogens using UCSF Chimera .
  • Grid generation : Define the binding pocket around residues Asp1046, Lys868, and Cys917 .
  • Docking parameters : Lamarckian genetic algorithm in Autodock Vina (exhaustiveness = 20, energy range = 4) .

Key Interactions :

  • Hydrogen bonds between pyrrolopyrimidine-N and Asp1045.
  • π-π stacking of benzamide with Phe918 .

Q. How do structural modifications impact its potency and selectivity?

  • Trifluoromethyl substitution : Enhances metabolic stability (t₁/₂ increased by 2.5× in microsomes) but reduces solubility (logP increases by 1.2) .
  • Phenyl ring variations : Electron-withdrawing groups (e.g., -Cl) improve kinase inhibition (IC₅₀ reduced by 40%) but increase cytotoxicity .
  • Data contradiction : Methylation of the pyrrolo-N improves selectivity for JAK1 over JAK2 (Ki ratio = 12:1) but lowers bioavailability (F = 15%) .

Q. What strategies resolve discrepancies in bioactivity data across studies?

  • Assay standardization : Use identical ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
  • Metabolic profiling : LC-MS/MS quantifies active metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .
  • Free energy calculations : MM-GBSA refines docking scores to reconcile conflicting IC₅₀ values (ΔΔG ± 1.5 kcal/mol accuracy) .

Methodological Challenges and Solutions

Q. How to optimize synthetic yield while minimizing side products?

  • Side reaction : Oxidative dimerization of pyrrolopyrimidine during etherification.
  • Solution : Use degassed solvents (e.g., DMF) and radical scavengers (e.g., BHT) to suppress radical pathways .

Q. What computational tools validate its pharmacokinetic properties?

  • ADMET prediction : SwissADME calculates logS = -4.2 (poor solubility) and BBB permeability = 0.03 (CNS-inactive) .
  • Metabolite ID : GLORYx predicts major Phase I metabolites (e.g., hydroxylation at C5-methyl) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.